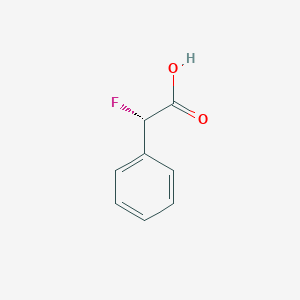

(S)-2-Fluoro-2-phenylaceticacid

Description

Significance of α-Fluorinated Carboxylic Acids in Organic Synthesis and Life Sciences

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. α-Fluorinated carboxylic acids, in particular, are of great importance in medicinal chemistry, agrochemicals, and materials science. hokudai.ac.jp The presence of a fluorine atom at the α-position of a carboxylic acid can influence its acidity, lipophilicity, and metabolic stability. This makes these compounds valuable for the synthesis of new pharmaceuticals and other biologically active compounds. hokudai.ac.jpexlibrisgroup.com For instance, many successful drugs contain fluorinated motifs, and the development of efficient methods to synthesize α-fluorinated carboxylic acids is an active area of research. organic-chemistry.org These compounds serve as key intermediates in the synthesis of more complex molecules, including enzyme inhibitors and other therapeutics. nih.gov The unique properties imparted by the fluorine atom can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles.

Overview of the Unique Stereochemical Aspects of (S)-2-Fluoro-2-phenylacetic Acid

(S)-2-Fluoro-2-phenylacetic acid possesses a stereogenic center at the α-carbon, which is bonded to a fluorine atom, a phenyl group, a carboxylic acid group, and a hydrogen atom. This chirality is a crucial feature, as the biological activity of chiral molecules often depends on their specific stereochemistry. The (S)-enantiomer of 2-fluoro-2-phenylacetic acid is a specific spatial arrangement of these groups. The development of enantioselective synthetic methods to produce optically pure α-fluorinated β2-amino acids highlights the importance of controlling stereochemistry in fluorinated compounds. nih.gov The precise three-dimensional structure of (S)-2-fluoro-2-phenylacetic acid is critical for its interactions with other chiral molecules, a principle that is fundamental in its application as a chiral resolving agent. chemicalbook.comchemicalbook.com

Historical Context of Research on Halogenated Phenylacetic Acid Derivatives

Research into phenylacetic acid and its derivatives has a long history. nih.govorgsyn.org Phenylacetic acid itself is a naturally occurring auxin, a class of plant hormones, and has been studied for its biological activity since the 1980s. nih.govresearchgate.net The study of halogenated derivatives of phenylacetic acid grew out of an interest in modifying the properties of the parent compound for various applications. nih.gov The introduction of halogens, such as fluorine, was explored to create derivatives with altered biological activities and chemical properties. nih.gov While early research on phenylacetic acid was extensive, interest waned for a period before a recent resurgence, driven by new discoveries about its biological roles and the development of advanced synthetic techniques. nih.govresearchgate.net The synthesis of novel phenylacetic acid derivatives with halogenated subunits has been a subject of investigation for their potential as, for example, aldose reductase inhibitors. nih.govresearchgate.net

Interactive Data Table: Properties of 2-Fluoro-2-phenylacetic Acid

| Property | Value |

| CAS Number | 1578-63-8 |

| Molecular Formula | C8H7FO2 |

| Molecular Weight | 154.14 g/mol |

| Melting Point | 60-62 °C |

Note: The data in this table corresponds to the racemic mixture of 2-fluoro-2-phenylacetic acid. chemicalbook.comchemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C8H7FO2 |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

(2S)-2-fluoro-2-phenylacetic acid |

InChI |

InChI=1S/C8H7FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/t7-/m0/s1 |

InChI Key |

ATPPNMLQNZHDOG-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)F |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)F |

Origin of Product |

United States |

Enzymatic Synthesis and Biocatalytic Transformations of S 2 Fluoro 2 Phenylacetic Acid

Biocatalytic Production of (S)-2-Fluoro-2-phenylacetic Acid Enantiomers

The biocatalytic production of (S)-2-Fluoro-2-phenylacetic acid enantiomers primarily involves two distinct enzymatic strategies: the kinetic resolution of a racemic mixture and the enantioselective synthesis from a prochiral substrate. These methods leverage the high stereoselectivity of enzymes to obtain the desired enantiomer in high purity.

Kinetic Resolution of Racemic 2-Fluoro-2-phenylacetic Acid

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst, in this case, an enzyme. One enantiomer is preferentially converted to a product, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Fluoroacetate (B1212596) dehalogenase (FAcD) is an enzyme that catalyzes the cleavage of the carbon-fluorine bond in fluoroacetate. The FAcD from Rhodopseudomonas palustris, RPA1163, has demonstrated significant utility in the kinetic resolution of racemic α-fluorocarboxylic acids. researchgate.net This enzyme exhibits hydrolytic activity towards the (S)-enantiomer of 2-fluoro-2-phenylacetic acid, converting it to the corresponding (S)-2-hydroxy-2-phenylacetic acid, while leaving the (R)-enantiomer largely unreacted. This selective transformation allows for the recovery of the enantiomerically enriched (R)-2-fluoro-2-phenylacetic acid. In a specific application, the kinetic resolution of 500 mM (RS)-2-fluoro-2-phenylacetic acid derivatives using FAcD resulted in the production of the corresponding (R)-isomers with high enantiomeric excess (> 97%) at a conversion of 50%. researchgate.net

The efficiency of a kinetic resolution is quantified by the enantioselectivity factor (E value). A high E value signifies a large difference in the reaction rates of the two enantiomers, leading to a product and remaining substrate with high enantiomeric purity. The kinetic resolution of racemic 2-fluoro-2-phenylacetic acid using fluoroacetate dehalogenase RPA1163 has been reported to proceed with a very high enantioselectivity factor, with E values often exceeding 200. This high degree of selectivity underscores the practical utility of this biocatalytic system for the production of enantiopure α-fluorocarboxylic acids.

The fluoroacetate dehalogenase RPA1163 has been shown to accept a range of α-fluorocarboxylic acids as substrates, including those with bulky aromatic substituents. researchgate.net This broad substrate scope is a significant advantage for the application of this enzyme in organic synthesis. Studies have demonstrated the successful kinetic resolution of various racemic α-fluorocarboxylic acids using RPA1163, yielding the corresponding (R)-α-fluorocarboxylic acids and (R)-α-hydroxycarboxylic acids in high enantiomeric purity. researchgate.net The wild-type RPA1163, along with engineered variants, has been utilized for the gram-scale preparation of a number of these valuable chiral compounds. researchgate.net

Table 1: Kinetic Resolution of Racemic α-Fluorocarboxylic Acids by Fluoroacetate Dehalogenase RPA1163

| Racemic Substrate | Enzyme Variant | Product ((R)-enantiomer) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) |

|---|---|---|---|---|

| (RS)-2-Fluoro-2-phenylacetic acid | Wild-Type | (R)-2-Fluoro-2-phenylacetic acid | ~50 | >97 |

| (RS)-2-Fluoro-3-phenylpropanoic acid | Wild-Type | (R)-2-Fluoro-3-phenylpropanoic acid | ~50 | >99 |

| (RS)-2-Fluoro-4-phenylbutanoic acid | Wild-Type | (R)-2-Fluoro-4-phenylbutanoic acid | ~50 | >99 |

The catalytic mechanism of fluoroacetate dehalogenase involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the carbon atom bearing the fluorine. This reaction proceeds via an S\textsubscript{N}2 mechanism, which results in an inversion of the stereochemical configuration at the chiral center. In the kinetic resolution of racemic 2-fluoro-2-phenylacetic acid, the (S)-enantiomer is converted to the (S)-2-hydroxy-2-phenylacetic acid. This transformation occurs with an inversion of configuration, a hallmark of the S\textsubscript{N}2 pathway. This stereochemical outcome has been confirmed in studies of the defluorination process catalyzed by FAcD.

Enantioselective Synthesis via Arylmalonate Decarboxylase

Arylmalonate decarboxylase (AMDase) is an enzyme that catalyzes the enantioselective decarboxylation of prochiral α-arylmalonic acids to produce optically active α-arylcarboxylic acids. While the wild-type enzyme from Bordetella bronchiseptica exhibits (R)-selectivity, protein engineering efforts have successfully generated (S)-selective variants. frontiersin.orgnih.govfrontiersin.org These engineered enzymes have been effectively used in the synthesis of various (S)-α-arylpropionic acids, such as (S)-ibuprofen and (S)-flurbiprofen, with high enantioselectivity. nih.govfrontiersin.org

However, the direct application of arylmalonate decarboxylase for the enantioselective synthesis of (S)-2-Fluoro-2-phenylacetic acid from a corresponding prochiral fluoro-phenylmalonic acid has not been specifically documented in available research. The typical substrates for AMDase are α-alkyl-α-arylmalonic acids. While the enzyme's substrate scope is broad, its tolerance for a fluorine atom at the α-position of the malonic acid substrate in the context of producing (S)-2-Fluoro-2-phenylacetic acid remains an area for further investigation. The successful engineering of (S)-selective AMDase variants for other α-arylpropionic acids suggests the potential for developing a biocatalyst for the direct synthesis of (S)-2-Fluoro-2-phenylacetic acid, which would represent a more atom-economical approach compared to kinetic resolution.

Decarboxylation of 2-Fluoro-2-phenylmalonate Precursors

Arylmalonate decarboxylase (AMDase) is a key enzyme in the asymmetric synthesis of α-arylpropionic acids. frontiersin.org Discovered in the bacterium Alcaligenes bronchisepticus KU 1201 (now reclassified as Bordetella bronchiseptica), AMDase catalyzes the enantioselective decarboxylation of α-aryl- or α-alkenylmalonic acids without the need for a cofactor. frontiersin.orgresearchgate.net This process involves the conversion of a prochiral disubstituted malonic acid to a chiral carboxylic acid. nih.gov

The enzymatic decarboxylation of 2-fluoro-2-phenylmalonate precursors represents a viable, though less explored, pathway towards chiral 2-fluoro-2-phenylacetic acid. The general mechanism for AMDase involves the stereoselective protonation of an enediolate intermediate that is formed upon decarboxylation. researchgate.net While the wild-type enzyme typically exhibits (R)-selectivity, enzyme engineering has successfully yielded (S)-selective variants. frontiersin.org

Achieving High Enantiopurity of (R)-2-Fluoro-2-phenylacetic Acid

While the primary focus is on the (S)-enantiomer, the production of highly pure (R)-2-Fluoro-2-phenylacetic acid is also of significant interest and can be achieved through enzymatic kinetic resolution. Fluoroacetate dehalogenase (FAcD), specifically the RPA1163 enzyme from Rhodopseudomonas palustris, has been effectively used for this purpose. acs.org This enzyme selectively catalyzes the defluorination of the (S)-enantiomer from a racemic mixture of 2-fluoro-2-phenylacetic acid, leaving the (R)-enantiomer unreacted and thus enantiomerically enriched. acs.orgresearchgate.net This method allows for the preparation of (R)-α-fluorocarboxylic acids with high enantiomeric excess. acs.org

Enzyme Engineering and Directed Evolution for Enhanced Catalysis

To overcome the limitations of wild-type enzymes, such as narrow substrate scope or insufficient activity, protein engineering and directed evolution have become indispensable tools. These techniques allow for the tailoring of enzymes to specific industrial applications.

Semirational Design and Mutagenesis of Fluoroacetate Dehalogenase (e.g., W185N, W185T mutants)

The fluoroacetate dehalogenase RPA1163 has been a prime target for protein engineering to enhance its catalytic efficiency and broaden its substrate range. acs.org While the wild-type enzyme shows good thermostability, its activity towards bulkier substrates like α-fluorocarboxylic acids can be limited. acs.orgresearchgate.net

Through a semi-rational design approach, which combines computational predictions with site-directed mutagenesis, researchers have successfully engineered this enzyme. acs.orgfigshare.com The residue at position W185 was identified as a key target for mutagenesis. acs.orgresearchgate.net By substituting tryptophan (W) with asparagine (N) or threonine (T), the resulting mutants, W185N and W185T, demonstrated significantly improved performance in the kinetic resolution of various α-fluorocarboxylic acids. acs.orgfigshare.com

| Mutant | Amino Acid Change | Improvement in Catalytic Performance |

| W185N | Tryptophan to Asparagine | Significantly improved performance in the kinetic resolution of α-fluorocarboxylic acids. acs.org |

| W185T | Tryptophan to Threonine | Significantly improved performance in the kinetic resolution of α-fluorocarboxylic acids. acs.org |

This table summarizes the key mutants of fluoroacetate dehalogenase RPA1163 and their enhanced capabilities.

Optimization of Biocatalytic Processes for Gram-Scale Production

A crucial step in validating the industrial feasibility of an engineered biocatalyst is scaling up the reaction from the laboratory bench to a preparative scale. The engineered mutants of fluoroacetate dehalogenase RPA1163 have proven effective for the gram-scale production of enantiomerically pure (R)-α-fluorocarboxylic acids and the corresponding (S)-α-hydroxycarboxylic acids. acs.orgresearchgate.net

For instance, the kinetic resolution of racemic α-fluorocarboxylic acids using either the wild-type or the W185T/W185N mutants has enabled the synthesis of ten different α-fluorocarboxylic acids and ten α-hydroxycarboxylic acids on a gram scale. acs.org This demonstrates the practical utility of the engineered enzymes in producing significant quantities of valuable chiral building blocks. acs.orgresearchgate.net

Mechanistic Enzymology of C-F Bond Cleavage and Formation in Biocatalysis

Understanding the intricate mechanisms by which enzymes cleave the exceptionally strong carbon-fluorine (C-F) bond is fundamental to their application and further development. Fluoroacetate dehalogenases are remarkable in their ability to catalyze this challenging reaction under mild physiological conditions.

Detailed Catalytic Mechanism of Fluoroacetate Dehalogenases

The catalytic mechanism of fluoroacetate dehalogenases (FAcDs) has been extensively studied and is generally accepted to proceed via a two-step SN2 mechanism. researchgate.netbiorxiv.orgbiorxiv.org This process is facilitated by a conserved catalytic triad (B1167595), typically composed of aspartate, histidine, and another aspartate residue (Asp-His-Asp). bangor.ac.uk

The key steps in the catalytic cycle are as follows:

Nucleophilic Attack: A catalytic aspartate residue acts as a nucleophile, attacking the α-carbon of the fluoroacetate substrate. biorxiv.orgbiorxiv.org This attack is facilitated by a specialized binding pocket that orients the substrate and stabilizes the transition state. biorxiv.orgbiorxiv.org

C-F Bond Cleavage: The nucleophilic attack leads to the cleavage of the C-F bond and the release of a fluoride (B91410) anion. researchgate.netbangor.ac.uk This results in the formation of a covalent enzyme-ester intermediate. researchgate.netbiorxiv.org

Hydrolysis: The enzyme-ester intermediate is then hydrolyzed by a water molecule, which is activated by a catalytic histidine residue acting as a general base. biorxiv.orgbangor.ac.uk

Product Release and Regeneration: This hydrolysis step releases the glycolate (B3277807) product and regenerates the active site of the enzyme for the next catalytic cycle. biorxiv.orgbiorxiv.org

Role of Aspartate Residues (e.g., Asp110) as Nucleophiles

In the catalytic cycle of fluoroacetate dehalogenase, a key aspartate residue within the enzyme's active site functions as the primary nucleophile. acs.org X-ray crystal structure studies of dehalogenase enzymes reveal a finely structured halide pocket where this aspartate residue is positioned to attack the carbon atom bearing the fluorine. acs.org This nucleophilic attack initiates the cleavage of the C-F bond, displacing the fluoride ion. acs.org The enzyme provides a unique environment that facilitates this otherwise difficult chemical transformation by precisely orienting the substrate and the catalytic residue.

Formation and Hydrolysis of Covalent Intermediates

The nucleophilic attack by the aspartate residue on the substrate, (S)-2-fluoro-2-phenylacetic acid, results in the formation of a covalent ester intermediate. In this intermediate, the phenylacetic acid moiety is temporarily bonded to the enzyme via the aspartate's carboxyl group, and the fluoride ion is released. acs.org

The catalytic cycle is completed by the hydrolysis of this covalent intermediate. A water molecule, acting as a second nucleophile, enters the active site and attacks the carbonyl carbon of the ester linkage. This hydrolytic step releases the product, 2-hydroxy-2-phenylacetic acid, and regenerates the free enzyme, restoring the aspartate residue to its initial state for the next catalytic round.

Investigation of Double Walden Inversion Mechanism

The stereochemical outcome of the reaction catalyzed by fluoroacetate dehalogenase on a chiral center is a net retention of configuration, which is explained by a Double Walden Inversion mechanism. wikipedia.orgbyjus.com A Walden inversion is the inversion of a stereogenic center during a chemical reaction, characteristic of an S_N2 (bimolecular nucleophilic substitution) process. wikipedia.orgbyjus.com

In the case of (S)-2-fluoro-2-phenylacetic acid, the transformation proceeds through two sequential S_N2-type reactions, each causing an inversion of configuration:

First Inversion: The nucleophilic aspartate residue from the enzyme attacks the chiral carbon from the side opposite to the fluorine atom. This displaces the fluoride leaving group and forms the covalent ester intermediate. This first step inverts the configuration from (S) to (R) at the chiral center. acs.orgwikipedia.org

Second Inversion: A water molecule attacks the ester intermediate, again from the side opposite to the enzyme's aspartate group (which is now the leaving group). This second nucleophilic attack hydrolyzes the intermediate, releasing the final product and regenerating the enzyme. This step inverts the configuration back from (R) to (S). wikipedia.org

Mechanisms of Fluorinase-Catalyzed C-F Bond Formation

In contrast to dehalogenases that break the C-F bond, fluorinase enzymes catalyze its formation. hep.com.cn The fluorinase isolated from the bacterium Streptomyces cattleya is the only known enzyme capable of catalyzing the formation of a stable carbon-fluorine bond from an inorganic fluoride ion. wikipedia.orgnih.gov This enzyme utilizes S-adenosyl-L-methionine (SAM) as a substrate, catalyzing a nucleophilic attack by a fluoride ion on the C-5' carbon of SAM's ribose moiety. nih.govnih.gov

This reaction proceeds via an S_N2 mechanism, which is supported by stereochemical studies demonstrating a complete inversion of configuration at the C-5' carbon of SAM during the formation of 5'-FDA. nih.govnih.gov The enzyme's primary role is to overcome the kinetic barrier to this reaction, particularly the high desolvation energy of the fluoride ion in an aqueous environment. nih.govnih.gov The fluorinase provides a specific binding pocket that strips away the fluoride ion's hydration shell, enhancing its nucleophilicity. nih.gov The enzyme then precisely positions the "naked" fluoride ion for a backside attack on the SAM substrate, facilitating the formation of the C-F bond and the displacement of L-methionine as the leaving group. nih.govnih.gov

Table 1: Key Enzymes in the Biotransformation of Fluorinated Phenylacetic Acid and Related Compounds

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Key Mechanistic Feature | Ref |

| Fluoroacetate Dehalogenase (FAcD) | 3.8.1.3 | (S)-2-Fluoro-2-phenylacetic acid, Water | (S)-2-Hydroxy-2-phenylacetic acid, Fluoride | Double Walden Inversion via covalent aspartyl-ester intermediate | nih.govacs.org |

| Fluorinase (Adenosyl-fluoride synthase) | 2.5.1.63 | S-adenosyl-L-methionine (SAM), Fluoride ion | 5'-fluoro-5'-deoxyadenosine (5'-FDA), L-methionine | Single Walden Inversion (S_N2 mechanism); Fluoride desolvation | wikipedia.orgnih.gov |

Chemical Synthesis Methodologies for 2 Fluoro 2 Phenylacetic Acid and Analogues

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the introduction of a fluoride (B91410) ion to an electrophilic carbon center. This approach is a cornerstone for the synthesis of many organofluorine compounds.

Halogen Exchange Reactions (e.g., from 2-bromo-2-arylacetates)

A common method for synthesizing α-fluoro-α-arylacetates is through nucleophilic halogen exchange, often starting from more readily available α-bromo or α-chloro precursors. libretexts.orglibretexts.org This classic SN2-type reaction displaces a halide leaving group with a fluoride ion. The Hell-Volhard-Zelinsky reaction, for instance, can be used to synthesize α-bromo carboxylic acids, which can then undergo substitution with a fluoride source. libretexts.org

The reaction of bromine with carboxylic acids in the presence of a small amount of phosphorus yields α-bromocarboxylic acids. libretexts.org The phosphorus reacts with the acid to form an acyl bromide, which enolizes more readily than the parent acid. Bromine then reacts with the enol intermediate. libretexts.org This α-bromo acid can subsequently be subjected to fluorination.

Challenges in nucleophilic fluorination include the poor nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions. ucla.edunih.gov To overcome these challenges, various fluoride sources and reaction conditions have been developed.

Use of Fluoride Sources (e.g., Et3N·3HF, AgF)

The choice of fluoride source is critical for the success of nucleophilic fluorination reactions. numberanalytics.comnumberanalytics.com Common inorganic fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF), which are often used in polar aprotic solvents to enhance the nucleophilicity of the fluoride ion. numberanalytics.com Silver fluoride (AgF) is another reagent used in these transformations. scripps.edu

Organic fluoride sources, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), offer a milder and more soluble alternative to inorganic fluorides. scripps.eduresearchgate.net This reagent has been successfully employed in the fluorination of various substrates, including the synthesis of benzylic fluorides from the corresponding trichloroacetimidates. researchgate.net The ionic nature of Et₃N·3HF can also mitigate the need for additional electrolytes in certain reactions. researchgate.net

| Fluoride Source | Type | Common Applications |

| Potassium Fluoride (KF) | Inorganic | Nucleophilic substitution reactions. numberanalytics.com |

| Cesium Fluoride (CsF) | Inorganic | Nucleophilic substitution reactions, often more reactive than KF. numberanalytics.com |

| Silver Fluoride (AgF) | Inorganic | Used in various fluorination reactions. scripps.edu |

| Triethylamine trihydrofluoride (Et₃N·3HF) | Organic | Milder fluorinating agent for various substrates. researchgate.net |

Electrophilic Fluorination Strategies

Electrophilic fluorination provides an alternative pathway to organofluorine compounds by reacting a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org This method has become increasingly popular with the development of stable and easy-to-handle N-F reagents. wikipedia.org

Direct Fluorination of Silyl (B83357) Ketene (B1206846) Acetals with Selectfluor®

A powerful method for the synthesis of α-fluoro-α-arylcarboxylic acids and their esters involves the direct fluorination of silyl ketene acetals. researchgate.net Silyl ketene acetals can be generated from the corresponding carboxylic acids or esters. For instance, reacting an α-arylcarboxylic acid with a silylating agent like tert-butyldimethylsilyl chloride (TBSCl) and a strong base such as lithium hexamethyldisilazide (LiHMDS) yields a bis-silyl ketene acetal. researchgate.net

This intermediate can then be directly fluorinated with an electrophilic fluorinating agent like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). researchgate.net This approach is attractive due to its operational simplicity and the use of a relatively inexpensive and stable fluorinating agent. researchgate.net The reaction of ketene acetals with acetyl hypofluorite, generated from elemental fluorine, also provides a route to α-fluorocarboxylic esters and acids, circumventing issues associated with nucleophilic methods. nih.govorganic-chemistry.org

Fluorination of Enolate Esters and Carbanions

The fluorination of enolates and carbanions is a fundamental strategy in electrophilic fluorination. core.ac.uk Enol esters can be readily fluorinated with reagents like Selectfluor® to produce the corresponding α-fluoroketones under mild conditions. core.ac.uk Mechanistic studies suggest this reaction proceeds through a polar two-electron process involving an oxygen-stabilized carbenium species. core.ac.uk

Similarly, catalytically generated enolates can be efficiently fluorinated. For example, dual activation of acid chlorides using a chiral nucleophile and an achiral transition metal complex can generate ketene enolates that are then fluorinated with N-fluorodibenzene-sulfonimide (NFSI) to yield α-fluorinated carboxylic acid derivatives with high enantioselectivity. nih.gov This method allows for the synthesis of a variety of derivatives, including α-fluoro carboxylic acids, by quenching the reaction with different nucleophiles. nih.gov

Decarboxylative Fluorination Reactions

Decarboxylative fluorination has emerged as a valuable strategy for the synthesis of organofluorine compounds, including alkyl fluorides. nih.gov This method involves the generation of a radical intermediate through the decarboxylation of a carboxylic acid, followed by a fluorine atom transfer. nih.gov

Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor® in aqueous acetone (B3395972) has been developed. nih.gov The proposed mechanism involves the oxidation of Ag(I) to Ag(III)-F by Selectfluor®, followed by a single electron transfer to generate a carboxyl radical, which then decarboxylates. The resulting alkyl radical reacts with Ag(II)-F to form the fluorinated product. nih.gov

Another approach involves a silver-catalyzed decarboxylative fluorination that can be tuned to produce either gem-difluoroalkanes or α-fluorocarboxylic acids from malonic acid derivatives by selecting the appropriate base and solvent. organic-chemistry.org Non-aqueous conditions favor the formation of α-fluoro-α-arylcarboxylic acids. organic-chemistry.org These methods are advantageous due to the use of readily available starting materials and good functional group tolerance. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Substrate | Product |

| Silver-Catalyzed Decarboxylative Fluorination | AgNO₃ / Selectfluor® | Aliphatic Carboxylic Acids | Alkyl Fluorides nih.gov |

| Silver-Catalyzed Decarboxylative Fluorination | Ag-catalyst | Malonic Acid Derivatives | α-Fluoro-α-arylcarboxylic acids (non-aqueous) organic-chemistry.org |

Photoinitiated Decarboxylative Processes

Photoinitiated decarboxylative fluorination represents a modern and efficient method for the synthesis of alkyl fluorides from readily available aliphatic carboxylic acids. This process is driven by visible light and utilizes a photoredox catalyst to facilitate the transformation. The fundamental principle involves the photon-induced oxidation of a carboxylate to form a carboxyl radical. This intermediate then rapidly extrudes carbon dioxide (CO2) to generate an alkyl radical. The subsequent transfer of a fluorine atom from a fluorinating agent, such as Selectfluor, to this alkyl radical yields the desired fluoroalkane. nih.govacs.org

The reaction is considered redox-neutral and is noted for its operational simplicity. acs.org Evidence suggests that the mechanism proceeds through an oxidative quenching pathway of the photocatalyst. nih.gov This method is applicable to a broad range of carboxylic acids. For instance, substrates with a heteroatom at the α or β position to the carboxyl group, as well as benzylic and homobenzylic carboxylic acids, tend to react more rapidly due to the stabilization of the transient radical intermediate. nih.gov

A key advantage of this approach is its ability to be highly regiospecific and independent of C-H bond strength, addressing common challenges in the synthesis of organofluorine compounds. nih.gov

Radical Decarboxylation Mechanisms

Radical decarboxylation serves as a powerful strategy for the formation of C-C and C-F bonds, starting from carboxylic acids. These reactions can be initiated under various conditions, with photoredox catalysis emerging as a particularly mild and effective method. sioc.ac.cn In the context of α-fluorocarboxylic acids, these compounds, which are often challenging substrates for traditional cross-coupling reactions, can undergo direct decarboxylative cross-coupling with organohalides. This is typically achieved using a combination of an iridium-based photocatalyst and a nickel-bipyridine complex under blue LED light irradiation. acs.org

The general mechanism for photoredox-catalyzed decarboxylative functionalization involves the oxidation or reduction of the carboxylic acid derivative by a photoexcited catalyst. This leads to the formation of a radical species upon decarboxylation. sioc.ac.cn Specifically, in decarboxylative fluorination, the process is thought to involve the generation of a carboxyl radical through oxidation, which then loses CO2 to form an alkyl radical. This radical subsequently abstracts a fluorine atom from a suitable source. nih.gov

Dual catalytic systems, combining a photoredox catalyst with another catalyst such as a transition metal complex, have expanded the scope of these reactions, enabling transformations that were previously difficult to achieve. sioc.ac.cn For example, the combination of photoredox catalysis with nickel catalysis has been successfully employed for the coupling of α-ketoacids with aryl halides, proceeding through an acyl radical intermediate. sioc.ac.cn

Deoxygenative Fluorination and Other Preparative Routes

Beyond decarboxylative methods, several other synthetic strategies are employed to produce 2-fluoro-2-phenylacetic acid and its analogues. These include deoxygenative fluorination, multi-step syntheses from various precursors, and innovative biotransformation approaches.

Application of Sulfur-Based Fluorination Reagents

Deoxygenative fluorination is a key transformation that converts alcohols into alkyl fluorides. A family of sulfur-based reagents, derived from the highly reactive sulfur tetrafluoride (SF4), is commonly used for this purpose. acsgcipr.org Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxofluor are effective in converting alcohols and carbonyl compounds into their fluorinated counterparts. acsgcipr.orgcas.cn

The mechanism involves the activation of the alcohol or carbonyl group by the sulfur-fluorine reagent, followed by a reaction with fluoride or hydrogen fluoride (HF) to produce the alkyl fluoride and sulfur-oxygen byproducts. acsgcipr.org For alcohols, the final step can proceed via either an SN1 or SN2 mechanism, which means that complete inversion of stereochemistry is not always guaranteed. acsgcipr.org The reactivity of these fluorinating agents can be enhanced by the presence of catalysts like HF, Lewis acids, or silicates. acsgcipr.org More recently, aryl fluorosulfonates have been developed as stable, low-cost, and efficient reagents for the deoxyfluorination of a wide range of primary and secondary alcohols, tolerating various functional groups. cas.cn

It is important to note that these sulfur-based reagents can be hazardous, as they can react violently and release HF, requiring careful handling. acsgcipr.org

Multi-step Syntheses from Precursors (e.g., diazotizing addition and hydrolysis)

Multi-step synthesis provides a versatile platform for the preparation of fluorophenylacetic acids from various starting materials. One notable method involves a diazotizing addition reaction followed by hydrolysis. google.com In this process, a fluoroaniline (B8554772) derivative is subjected to a diazotization reaction in the presence of vinylidene chloride, an acid, a diazo reagent, a phase-transfer catalyst, and a copper-series catalyst. This yields a difluorophenyl trichloroethane intermediate. Subsequent hydrolysis of this intermediate under acidic conditions produces the desired fluoro phenylacetic acid. google.com This method is advantageous due to its use of readily available raw materials, mild reaction conditions, and suitability for large-scale industrial production. google.com

Another approach starts from aryl halides, which are converted to the corresponding mandelic acids. The mandelic acids are then reduced to form fluorophenylacetic acids. google.com Additionally, syntheses can commence from diethyl 2-fluoromalonate ester, which undergoes nucleophilic aromatic substitution followed by decarboxylation to yield 2-fluoro-2-arylacetic acid derivatives. nih.gov A different route involves the synthesis of 2,4,5-trifluorophenylacetic acid from 2,4,5-trifluoroaniline (B1295084) through a series of reactions including diazotization, cyanidation to form a benzonitrile, catalytic hydrogenation to a benzylamine, a second cyanidation, and final hydrolysis. google.com

Biotransformation of Unnatural Aromatic Amino Acids

Biotransformation offers an alternative, environmentally friendly route to synthesize chiral α-fluorophenylacetic acid. This method often utilizes enzymes to perform highly specific chemical transformations. For example, (R)-α-fluorophenylacetic acid can be synthesized on a preparative scale starting from ethyl α-bromophenylacetate. tandfonline.com This starting material is converted in three steps to α-fluorophenylmalonic acid dipotassium (B57713) salt. The key step in this sequence is a nucleophilic substitution with a fluoride ion. tandfonline.com

The subsequent and crucial step involves the use of an arylmalonate decarboxylase enzyme, which can be sourced from E. coli. This enzyme acts on the α-fluorophenylmalonic acid to produce (R)-α-fluorophenylacetic acid with high enantiomeric excess (>99% e.e.) and in quantitative yield. tandfonline.com Both purified and crude preparations of the enzyme have been shown to be effective. tandfonline.com

The use of enzymes, such as transaminases, is also a common strategy in the synthesis of unnatural amino acids. nih.gov These enzymes can convert α-keto acids into amino acids in a stereospecific manner. nih.gov The Ehrlich pathway in yeasts like Yarrowia lipolytica is another example of biotransformation, where aromatic amino acids like phenylalanine are metabolized to produce compounds such as phenylacetic acid. mdpi.com

Mechanistic Investigations of Reactions Involving S 2 Fluoro 2 Phenylacetic Acid

Elucidation of Enzymatic Reaction Mechanisms

Enzymes that interact with organofluorine compounds, particularly fluoroacetate (B1212596) dehalogenases, have been the subject of intensive research to understand their remarkable ability to cleave the highly stable carbon-fluorine bond under physiological conditions.

The enzymatic defluorination of 2-fluoro-2-phenylacetic acid is characterized by a high degree of stereospecificity. The fluoroacetate dehalogenase (FAcD) from Rhodopseudomonas palustris, known as RPA1163, demonstrates a strong preference for the (S)-enantiomer of α-fluorocarboxylic acids. researchgate.netbangor.ac.uk

Research using racemic 2-fluoro-2-phenylacetic acid as a stereochemical probe has shown that the defluorination process catalyzed by RPA1163 proceeds with an exceptionally high selectivity factor (E > 500). researchgate.net This enzymatic reaction is a classic example of a kinetic resolution, where one enantiomer is consumed much faster than the other, allowing for the separation of the two. The mechanism involves a nucleophilic attack by an aspartate residue (Asp110) on the α-carbon of the substrate. bangor.ac.uk This attack occurs via a direct S_N2 displacement of the fluoride (B91410) ion, resulting in an inversion of the stereochemical configuration at the chiral center. researchgate.net

This high preference for the (S)-substrate is not only mechanistically significant but also holds synthetic value for producing enantiomerically pure (R)-α-hydroxycarboxylic acids. researchgate.net The enzyme's active site is precisely structured to accommodate the (S)-enantiomer, positioning the C-F bond for attack by the catalytic nucleophile while disfavoring the binding of the (R)-enantiomer. This exquisite selectivity underscores the highly evolved nature of the enzyme's catalytic pocket.

The catalytic efficiency of fluoroacetate dehalogenase is deeply intertwined with specific conformational changes that occur throughout the reaction cycle. High-resolution crystal structures of RPA1163 have provided snapshots of the enzyme in various states: the free (apo) enzyme, the Michaelis complex with the substrate bound, the covalent glycolyl-enzyme intermediate, and the final product complex. bangor.ac.ukrcsb.org

A key finding is the inherent asymmetry of the FAcD homodimer, even in its substrate-free apo form. rcsb.org This asymmetry primes one of the two protomers for substrate binding. Upon binding of the first substrate molecule, the dimer's asymmetry becomes more pronounced. bangor.ac.uk This phenomenon, termed "half-of-the-sites" reactivity, involves the catalytic subunit converting the substrate into a covalent intermediate. researchgate.net Subsequently, the binding of a second substrate molecule to the non-catalytic subunit allosterically promotes the hydrolysis of the intermediate in the first subunit, releasing the product. researchgate.netrcsb.org

The catalytic pocket itself is a highly organized environment. Key residues form a specialized halide pocket that stabilizes the departing fluoride ion through multiple hydrogen bonds. rcsb.org In RPA1163, the catalytic triad (B1167595) Asp110-His280-Asp134 is central to the reaction. Asp110 acts as the nucleophile, His280 activates a water molecule for the subsequent hydrolysis of the enzyme-ester intermediate, and a network of other residues, including Arg111, Arg114, His155, Trp156, and Tyr219, are critical for substrate binding and catalysis. bangor.ac.uk During catalysis, the conformational exchange rate between the protomers is enhanced, and water is released from the active site. This process compensates for the entropic losses associated with substrate binding and facilitates the sampling of the transition state, showcasing a dynamic and allosterically modulated catalytic mechanism. rcsb.org

Understanding Chemical Reaction Pathways

While enzymes offer highly specific routes for defluorination, chemical methods provide alternative pathways for C-F bond formation. Recent advancements have focused on radical-based mechanisms, including Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT), to achieve the fluorination of precursors like phenylacetic acid.

The fluorination of phenylacetic acid derivatives can be achieved through a Single Electron Transfer (SET) mechanism, often employing an electrophilic fluorine source such as Selectfluor. A divergent strategy has been developed where the reaction pathway is controlled by the solvent. nih.govacs.orgresearchgate.net

In this process, a charge-transfer complex is formed between Selectfluor and a base, for example, 4-(dimethylamino)pyridine (DMAP). nih.govresearchgate.net This complex can generate the N-(chloromethyl)triethylenediamine radical dication (TEDA²⁺•), which is a powerful single-electron oxidant. researchgate.net In the presence of water, the environment facilitates the deprotonation of the phenylacetic acid substrate. The resulting carboxylate is susceptible to SET oxidation by the TEDA²⁺• radical. acs.org This oxidation event triggers irreversible decarboxylation, producing a benzylic radical. The radical is then trapped by another molecule of Selectfluor to form the C-F bond, yielding a decarboxylated, fluorinated product. nih.govacs.org

Table 1: Reaction Outcomes in SET Fluorination

| Starting Material | Reagents | Solvent System | Predominant Mechanism | Product Type |

| Phenylacetic Acid | Selectfluor, DMAP | Aqueous | Single Electron Transfer (SET) | Decarboxylative Fluorination |

The reaction mechanism for the fluorination of phenylacetic acid can be switched from SET to a Hydrogen Atom Transfer (HAT) pathway by altering the reaction conditions. Specifically, conducting the reaction in a non-aqueous, aprotic polar solvent like acetonitrile (B52724) favors the direct fluorination of the benzylic C(sp³)–H bond. nih.govmdpi.com

Under these non-aqueous conditions, the phenylacetic acid has a much higher pKa, and the formation of the carboxylate anion is negligible. acs.org Instead of an SET-induced decarboxylation, the reaction is believed to proceed via a HAT mechanism. researchgate.netmdpi.com The potent TEDA²⁺• radical, formed from the Selectfluor-DMAP complex, is capable of abstracting a hydrogen atom directly from the benzylic position of the phenylacetic acid. mdpi.com This generates the same benzylic radical intermediate as in the SET pathway, which is subsequently fluorinated by Selectfluor to yield α-fluoro-α-arylcarboxylic acids without the loss of the carboxyl group. nih.govacs.org This solvent-dependent selectivity provides a versatile tool for synthesizing different types of fluorinated molecules from a common precursor.

Table 2: Reaction Outcomes in HAT Fluorination

| Starting Material | Reagents | Solvent System | Predominant Mechanism | Product Type |

| Phenylacetic Acid | Selectfluor, DMAP | Non-aqueous (Acetonitrile) | Hydrogen Atom Transfer (HAT) | α-Fluoro-α-phenylacetic acid |

Cytochrome P450 enzymes are known for their role in metabolizing a vast array of compounds through oxidation. While the fluorination of benzylic positions is often used as a strategy to prevent undesired oxidation by P450s, these enzymes are also implicated in oxidative defluorination processes, particularly of fluorinated aromatic compounds. nih.govmanchester.ac.uk

Computational studies on the P450-mediated defluorination of fluorinated aromatic drug molecules provide insight into potential mechanisms. The active species in P450 enzymes, the iron(IV)-oxo heme cation radical known as Compound I, is a powerful oxidant. manchester.ac.uk The proposed mechanism for aromatic defluorination begins with an electrophilic attack by Compound I on the fluorinated aromatic ring. manchester.ac.uk From this point, two competitive pathways are possible:

A 1,2-fluorine shift , followed by rearrangement and defluorination.

Formation of an epoxide intermediate across the aromatic ring, which then rearranges, leading to the expulsion of a fluoride ion. manchester.ac.uk

While these studies focus on aromatic C-F bonds, they offer a plausible model for the oxidative defluorination of compounds like 2-fluoro-2-phenylacetic acid. The process would likely involve the generation of a highly unstable intermediate that rapidly eliminates fluoride. However, it is also noted that defluorination occurring near the heme group could result in the formation of a stable iron(III)-fluoride complex, which could potentially lead to the inactivation of the enzyme. manchester.ac.uk

Nucleophilic Aromatic Substitution in Fluorinated Systems

The study of nucleophilic aromatic substitution (SNAr) in fluorinated systems is a cornerstone of modern organic synthesis, particularly for the construction of complex aromatic molecules. While (S)-2-Fluoro-2-phenylacetic acid itself possesses a fluorine atom, it is located on the aliphatic alpha-carbon adjacent to the phenyl ring and the carboxylic acid. Consequently, the fluorine atom is not directly attached to the aromatic ring, and the compound does not undergo SNAr at the phenyl ring in the classical sense. Instead, the carboxylate group of (S)-2-Fluoro-2-phenylacetic acid can act as an oxygen-based nucleophile in SNAr reactions with other activated fluoroarenes.

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway. nih.gov In the first step, the nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the fluorine atom (or another suitable leaving group). This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For the reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the fluorine atom. These EWGs are crucial for stabilizing the negative charge of the Meisenheimer intermediate. In the second step, the leaving group (fluoride anion) is eliminated, and the aromaticity of the ring is restored.

Fluorine is an excellent leaving group in SNAr reactions due to the high polarity of the carbon-fluorine bond, which makes the carbon atom highly electrophilic and susceptible to nucleophilic attack. Owing to the high electronegativity of fluorine atoms, polyfluoroarenes are particularly susceptible to SNAr. mdpi.com

Recent advancements have expanded the scope of SNAr to include unactivated and electron-rich fluoroarenes, which are typically unreactive under traditional conditions. One such method involves organic photoredox catalysis. nih.gov This strategy uses a photocatalyst, such as an acridinium (B8443388) salt, which, upon photoexcitation, becomes a powerful oxidant. The excited photocatalyst can oxidize the electron-rich fluoroarene to a radical cation. This process dramatically increases the electrophilicity of the aromatic ring, making it highly susceptible to nucleophilic attack by a wide range of nucleophiles, including carboxylic acids. nih.gov This cation radical-accelerated SNAr (CRA-SNAr) provides a mild, redox-neutral pathway for C-F bond functionalization. nih.gov

Table 1: Examples of Nucleophiles in SNAr Reactions of Fluoroarenes

| Nucleophile Class | Specific Example | Type of Fluoroarene | Reference |

|---|---|---|---|

| O-Nucleophiles | Carboxylic Acids | Electron-rich & unactivated fluoroarenes | nih.gov |

| N-Nucleophiles | Amines, Azoles | Electron-rich & unactivated fluoroarenes | nih.gov |

| N-Nucleophiles | Phenothiazine | Polyfluoroarenes | mdpi.com |

| C-Nucleophiles | Organolithium Reagents | Polyfluoroarenes | mdpi.com |

Dehalogenation Mechanisms at Interfaces

The dehalogenation of organofluorine compounds is of significant environmental and biological interest due to the strength and stability of the carbon-fluorine bond. The primary mechanism for the defluorination of aliphatic compounds like (S)-2-Fluoro-2-phenylacetic acid involves enzymatic catalysis at a substrate-enzyme interface.

The enzyme fluoroacetate dehalogenase (FAcD) is known to catalyze the cleavage of the C-F bond in fluoroacetate and other small fluorinated aliphatic acids. researchgate.netresearchgate.net The catalytic mechanism proceeds through a two-step process initiated by a nucleophilic substitution (SN2) reaction. researchgate.net This reaction occurs within the enzyme's active site, which provides a specific microenvironment—an interface—that facilitates the otherwise difficult C-F bond scission.

The key steps in the FAcD-catalyzed dehalogenation are:

Nucleophilic Attack: An aspartate residue (Asp) in the active site of the enzyme acts as a nucleophile, attacking the carbon atom bonded to the fluorine. This is a classic SN2 displacement reaction. researchgate.net

Formation of an Ester Intermediate: The attack results in the displacement of the fluoride ion and the formation of an ester intermediate between the substrate and the aspartate residue.

Hydrolysis: The ester intermediate is subsequently hydrolyzed by a water molecule, releasing the dehalogenated product (glycolate in the case of fluoroacetate) and regenerating the active site of the enzyme. researchgate.net

Computational studies using density functional theory (DFT) have provided deeper insights into the reaction mechanism. These studies reveal that the enzymatic environment plays a crucial role in catalysis by lowering the activation energy barrier for the SN2 reaction compared to the non-catalyzed reaction in solution. researchgate.net Selective protonation of the substrate's carbonyl group within the active site can significantly decrease the energy barrier by stabilizing the transition state. researchgate.net

However, the efficiency of fluoroacetate dehalogenase is highly dependent on the structure of the substrate. While it is effective for small substrates like fluoroacetate, its catalytic proficiency is significantly lower for bulkier substrates. Research has indicated that FAcD shows poor degradation activity toward 2-fluoro-2-phenylacetic acid, likely due to steric hindrance from the bulky phenyl group, which prevents the substrate from fitting optimally into the enzyme's active site. researchgate.net

Table 2: Kinetic Parameters for Defluorination by Fluoroacetate Dehalogenase (FAcD)

| Substrate | kcat (min-1) | KM (mM) | Note | Reference |

|---|---|---|---|---|

| 2-Fluoropropionic acid | 330 ± 60 | 6.12 ± 0.13 | - | researchgate.net |

| 2-Fluoro-2-phenylacetic acid | Not Reported | Not Reported | Poor degradation observed | researchgate.net |

Stereochemical Aspects and Chiral Recognition

Enantioselective Control in (S)-2-Fluoro-2-phenylacetic Acid Synthesis

The synthesis of the (S)-enantiomer of 2-fluoro-2-phenylacetic acid in high enantiomeric purity is critical for its applications. One of the primary methods for achieving this is through catalytic asymmetric hydrogenation. This technique involves the hydrogenation of a prochiral olefin precursor using a chiral catalyst.

Detailed research has demonstrated the effectiveness of iridium-N,P-ligand complexes in catalyzing the asymmetric hydrogenation of fluorinated olefins. nih.govsemanticscholar.orgresearchgate.net For instance, the hydrogenation of α-fluoro-α,β-unsaturated esters, which are precursors to 2-fluoro-2-phenylacetic acid derivatives, can be achieved with high enantioselectivity. By carefully selecting the chiral ligand on the metal catalyst, chemists can direct the reaction to favor the formation of the (S)-enantiomer. The reaction conditions, including the choice of solvent, hydrogen pressure, and catalyst loading, are optimized to maximize both the conversion and the enantiomeric excess (ee) of the desired product. nih.govsemanticscholar.org

For example, the hydrogenation of an (E)-α-fluoro-α,β-unsaturated ester using a specific iridium catalyst (Catalyst G) can yield the corresponding saturated ester with up to 96% ee. semanticscholar.org This ester can then be hydrolyzed to afford (S)-2-Fluoro-2-phenylacetic acid.

Table 1: Representative Results for Asymmetric Hydrogenation to Form Fluoromethylated Stereocenters

| Precursor Olefin | Chiral Catalyst System | Solvent | H₂ Pressure | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (E)-Ethyl 2-fluoro-3-phenylpropenoate | Ir-N,P Complex (Catalyst G) | PhCF₃ | 5 bar | 96% | semanticscholar.org |

| (E)-Methyl 2-fluoro-3-(4-chlorophenyl)propenoate | Ir-N,P Complex (Catalyst D) | CH₂Cl₂ | 10 bar | 92% | nih.gov |

| Vinyl Fluoride (B91410) Derivative | Ir-N,P Complex (Catalyst B) | PhCF₃ | 20 bar | >99% | nih.gov |

Chiral Resolution Techniques for Racemic Mixtures

When enantioselective synthesis is not viable, or if the starting material is a racemic mixture of 2-fluoro-2-phenylacetic acid, chiral resolution techniques are employed to separate the two enantiomers.

A classical and widely used method is diastereomeric salt formation . libretexts.org This process involves reacting the racemic acid with an enantiomerically pure chiral base, such as (R)-1-phenylethanamine or naturally occurring alkaloids like brucine. libretexts.org The reaction produces a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. libretexts.orglibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid.

Another powerful technique is enzymatic resolution . Lipases are a class of enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.gov For example, a racemic mixture of 2-fluoro-2-phenylacetic acid esters can be subjected to hydrolysis catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CALB) or Burkholderia cepacia lipase. mdpi.comnih.gov The enzyme will preferentially hydrolyze one ester enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, allowing for the separation of the unreacted (S)-ester from the (R)-acid. The choice of enzyme, solvent, and acylating agent (for esterification) or reaction medium (for hydrolysis) is crucial for achieving high enantioselectivity. nih.govresearchgate.net

Table 2: Overview of Chiral Resolution Strategies for Racemic Acids

| Technique | Principle | Resolving Agent/Catalyst | Separation Method | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. | Enantiopure Chiral Base (e.g., (R)-1-phenylethanamine) | Fractional Crystallization | libretexts.orglibretexts.org |

| Enzymatic Kinetic Resolution (Hydrolysis) | Enantioselective hydrolysis of a racemic ester. | Lipase (e.g., Burkholderia cepacia) | Chromatography / Extraction | mdpi.com |

| Enzymatic Kinetic Resolution (Esterification) | Enantioselective esterification of a racemic acid. | Lipase (e.g., CALB) and an alcohol | Chromatography / Extraction | nih.govnih.gov |

Application as Chiral Derivatizing Agents

(S)-2-Fluoro-2-phenylacetic acid is widely used as a chiral derivatizing agent (CDA). In this role, it is reacted with a racemic or enantiomerically enriched compound (typically an alcohol or amine) to form a mixture of diastereomers. These diastereomers can then be analyzed to determine the enantiomeric composition and, in many cases, the absolute configuration of the original compound.

The presence of a fluorine atom makes (S)-2-Fluoro-2-phenylacetic acid particularly suitable for analysis by ¹⁹F NMR spectroscopy. When it reacts with a chiral alcohol to form diastereomeric esters, the fluorine atoms in these two diastereomers exist in different chemical environments. consensus.app This results in two distinct signals in the ¹⁹F NMR spectrum, one for the (S,R)-diastereomer and one for the (S,S)-diastereomer.

The chemical shift difference between these signals (ΔδF) is often larger and the peaks are sharper and in a less crowded spectral region compared to ¹H NMR, allowing for more accurate integration. consensus.app The ratio of the integrals of these two peaks directly corresponds to the ratio of the enantiomers in the original alcohol sample, thus enabling the determination of its enantiomeric excess (ee).

By serving as a reliable CDA, (S)-2-Fluoro-2-phenylacetic acid becomes an invaluable probe for studying the stereochemical course of chemical reactions. When investigating a new asymmetric reaction that produces a chiral alcohol, for instance, chemists can derivatize the product with (S)-2-Fluoro-2-phenylacetic acid. The subsequent ¹⁹F NMR analysis reveals the enantiomeric excess of the product, providing critical information about the stereoselectivity of the reaction and its mechanism. consensus.app

This application is crucial in fields like asymmetric catalysis, where understanding how a catalyst transfers chirality to a substrate is key to designing more efficient and selective catalysts. acs.org For example, determining the stereochemical outcome of a palladium-catalyzed cross-coupling reaction that forms a new chiral center can provide insights into the geometry of the transition state. acs.org

(S)-2-Fluoro-2-phenylacetic acid is often compared to other chiral derivatizing agents, most notably α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. While both are effective, they have distinct characteristics.

The key advantage of using a monofluorinated agent like 2-fluoro-2-phenylacetic acid is the simplicity of the resulting ¹⁹F NMR spectrum. In contrast, MTPA contains a trifluoromethyl (-CF₃) group, which can sometimes lead to more complex signal patterns or smaller chemical shift differences for certain substrates. The electronic effects influencing the chemical shift of the single fluorine atom in 2-fluoro-2-phenylacetic acid derivatives are well-studied, allowing for a predictable correlation between the chemical shift values and the absolute configuration of the derivatized alcohol. consensus.app

Table 3: Comparison of Chiral Derivatizing Agents for NMR Analysis

| Reagent | Abbreviation | Key Feature | NMR Probe | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|---|

| (S)-2-Fluoro-2-phenylacetic acid | Monofluorinated | ¹⁹F NMR, ¹H NMR | Clean ¹⁹F signals, predictable shifts. consensus.app | May have smaller Δδ than CF₃ agents for some substrates. | consensus.app | |

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA / Mosher's Acid | Trifluoromethyl group | ¹⁹F NMR, ¹H NMR | Large fluorine signal, widely used and documented. | Signal can be broad; correlations for configuration can be less reliable. | libretexts.org |

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Fluorinated Organic Compounds

The presence of a chiral α-fluoro acid moiety allows (S)-2-Fluoro-2-phenylacetic acid to serve as a key starting material for the synthesis of sophisticated fluorinated molecules with potential biological activity.

The phenylacetic acid framework is a common precursor for various heterocyclic systems, and its fluorinated derivatives are instrumental in creating novel analogues.

Oxindoles: Fluorooxindole derivatives can be synthesized using strategies that involve 2-fluoro-2-arylacetic acids. Current time information in Bangalore, IN. One method utilizes diethyl 2-fluoromalonate as a starting block, which, through nucleophilic aromatic substitution and subsequent decarboxylation, yields 2-fluoro-2-arylacetic acid derivatives. Current time information in Bangalore, IN.nih.gov These intermediates can then undergo reductive cyclization to form the final fluorooxindole structures. Current time information in Bangalore, IN.nih.gov The synthesis of 5-fluoro-oxindole, for instance, has been achieved through the hydrogenation of 5-fluoro-2-nitrophenylacetic acid. nih.gov The oxindole (B195798) core is a privileged structure found in numerous biologically active natural products and pharmaceuticals. nih.gov Synthetic approaches often rely on the cyclization of phenylacetic acid precursors. nih.gov

Pyrimidines: While α-fluorophenylacetic acid is not a conventional starting material for the synthesis of the fundamental pyrimidine (B1678525) ring, which is typically formed by condensing a three-carbon unit with urea (B33335) or a related amidine, it can be used to build more complex, fused heterocyclic systems. nih.govwjarr.com For example, 2-fluorophenylacetic acid has been employed in the synthesis of thiazolino[3,2-c]pyrimidin-5,7-diones. researchgate.net This demonstrates its utility in creating elaborate scaffolds that incorporate the pyrimidine motif. The synthesis of fluorinated pyrimidine analogues, such as those derived from fluorocyclopentenyl nucleosides, is also an active area of research for developing new anticancer agents. nih.gov

The inherent chirality of (S)-2-Fluoro-2-phenylacetic acid makes it an attractive starting point for synthesizing enantiomerically pure amines, which are crucial in pharmaceutical development.

Optically Pure Amines: Standard organic transformations can be applied to convert the carboxylic acid group into an amine while preserving the stereochemistry at the α-carbon. A plausible route is the Curtius rearrangement, where the carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate upon heating, followed by hydrolysis to yield the corresponding α-fluoro-α-phenylmethylamine. This provides access to a valuable chiral amine synthon.

β-Fluoroamines: The β-fluoroamine moiety is of significant interest in medicinal chemistry as it can enhance drug properties such as binding affinity, metabolic stability, and central nervous system penetration by modulating the basicity of the amine. nih.gov Although direct synthesis from (S)-2-Fluoro-2-phenylacetic acid is not widely documented, its structure is a logical foundation for more complex targets containing the β-fluoroamine unit. General synthetic routes to chiral β-fluoroamines often involve the organocatalytic α-fluorination of aldehydes followed by reductive amination or the asymmetric protonation of in-situ generated fluoroenamines. nih.govnih.gov These methods highlight the importance of generating C-F stereocenters with high enantioselectivity. nih.gov

The integration of fluorine into natural product scaffolds is a key strategy for creating new bioactive molecules. wjarr.comachemblock.com Synthetic biology approaches have enabled the site-selective incorporation of fluorine into complex polyketides. wjarr.comnih.gov This is typically achieved by engineering polyketide synthase (PKS) enzymes to accept fluorinated extender units, primarily fluoromalonyl-CoA. nih.govachemblock.com

Researchers have successfully engineered PKS systems in hosts like E. coli to produce regioselectively fluorinated polyketide analogues. nih.govnih.gov For example, by supplying fluoromalonate and engineering a trans-AT enzyme for fluorine selectivity, fluorinated versions of the erythromycin (B1671065) precursor 6dEB have been produced. nih.govnih.gov While these syntheses often start from simpler precursors like fluoroacetate (B1212596) or fluoromalonate, they establish the principle and value of using α-fluorinated building blocks. nih.govachemblock.com (S)-2-Fluoro-2-phenylacetic acid represents a more complex chiral synthon within this class, offering a pathway to fluorinated, biologically relevant scaffolds with a defined stereocenter.

Derivatization for Functional Material Development

The derivatization of (S)-2-Fluoro-2-phenylacetic acid allows for the creation of a diverse library of molecules with tailored properties for applications in materials science and medicinal chemistry.

The core structure of 2-fluoro-2-phenylacetic acid is a versatile scaffold that can be readily modified to produce a wide range of derivatives. Current time information in Bangalore, IN.organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been used to synthesize ortho-substituted phenylacetic acid derivatives, demonstrating the ability to introduce additional aryl groups onto the phenyl ring. organic-chemistry.org Furthermore, the carboxylic acid handle allows for standard transformations, such as amidation, to create libraries of compounds with diverse functionalities. rsc.org For instance, various amides of 2-(benzofuran-2-yl)acetic acid have been synthesized and tested for antifungal activity. rsc.org This highlights the potential to generate a multitude of substituted phenylacetic acid derivatives from fluorinated precursors for various applications. organic-chemistry.orgrsc.org

| Base Scaffold | Reaction Type | Substituent/Derivative | Reference |

|---|---|---|---|

| Phenylacetic Acid | Suzuki Coupling | ortho-Methylphenyl | organic-chemistry.org |

| Phenylacetic Acid | Suzuki Coupling | ortho-Fluorophenyl | organic-chemistry.org |

| 2-(Benzofuran-2-yl)acetic acid | Amidation | N-(2-fluoro-4-hydroxyphenyl)acetamide | rsc.org |

| 2-(Benzofuran-2-yl)acetic acid | Amidation | N-(4-fluoro-2-hydroxyphenyl)acetamide | rsc.org |

| 2-Fluoro-2-arylacetic acid | Esterification/Cyclization | Fluorooxindoles | Current time information in Bangalore, IN. |

The synthesis of fluorinated analogues of known molecules, including organosulfur compounds, is a strategy to develop new materials and therapeutic agents with enhanced properties.

Organosulfur Analogues: Fluorinated versions of organosulfur compounds, such as those naturally found in garlic, have been synthesized. For example, difluoroallicin and related compounds were prepared starting from 3-chloro-2-fluoroprop-1-ene. This work demonstrates the chemical feasibility and interest in creating sulfur-containing molecules that also bear fluorine atoms, which can significantly alter their biological activity and stability.

Research into Fluorinated Compound Reactivity

The introduction of fluorine into organic molecules imparts unique chemical and physical properties that are of significant interest in both advanced organic synthesis and materials science. The high electronegativity, small size, and strong carbon-fluorine bond associated with the fluorine atom can dramatically alter the reactivity, stability, and biological activity of a compound. Research focused on fluorinated compounds, such as (S)-2-Fluoro-2-phenylacetic acid, explores these effects to develop new synthetic methodologies and novel molecules with tailored properties.

Exploration of Unique Reactivity Due to Fluoro-Substitutions

The presence of a fluorine atom on the alpha-carbon of phenylacetic acid, as in (S)-2-Fluoro-2-phenylacetic acid, introduces significant changes in the molecule's electronic properties and, consequently, its reactivity. The fluorine atom is the most electronegative element, and its electron-withdrawing nature enhances the acidity of the carboxylic acid proton. This modification of the pKa value is a critical factor in its behavior in chemical reactions.

In the field of medicinal chemistry, fluoro-substitutions are a common strategy to enhance a drug's metabolic stability and membrane permeability. The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, leading to a longer biological half-life. Furthermore, the lipophilicity of a molecule can be increased, which may improve its ability to cross biological barriers like the blood-brain barrier. nih.gov For example, the incorporation of fluorine into aryl compounds has been shown to increase lipid solubility and improve drug transport. nih.gov

The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 isotope (¹⁹F) also provide a powerful tool for analysis. 2-Fluorophenylacetic acid has been utilized as a chiral derivatizing agent to determine the enantiomeric composition of chiral, non-racemic compounds using ¹⁹F NMR spectroscopy. sigmaaldrich.com This application leverages the sensitivity of the ¹⁹F NMR signal to its chemical environment, allowing for the differentiation of diastereomeric derivatives formed from a racemic or scalemic mixture.

The properties imparted by fluorine substitution are summarized in the table below.

| Property Affected by Fluoro-Substitution | Consequence in (S)-2-Fluoro-2-phenylacetic acid and Derivatives |

| Increased Acidity | The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid group compared to unsubstituted phenylacetic acid. |

| Metabolic Stability | The C-F bond is stronger than a C-H bond, making the molecule more resistant to metabolic degradation at the fluorinated position. nih.gov |

| Lipophilicity | Fluorine substitution can enhance the lipid solubility of the molecule, potentially improving its absorption and distribution in biological systems. nih.gov |

| ¹⁹F NMR Signature | The presence of the ¹⁹F isotope allows for sensitive and clear analysis by NMR spectroscopy, useful in chiral resolution studies. sigmaaldrich.com |

Investigations into Radical Decarboxylative Reactions with Fluorinated Substrates

Radical reactions involving the decarboxylation of carboxylic acids are a powerful tool in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Fluorinated carboxylic acids, including derivatives of phenylacetic acid, are valuable precursors for generating fluorinated radicals. sioc-journal.cnosaka-u.ac.jp These reactive intermediates can then participate in a variety of subsequent transformations.

The general strategy involves the single-electron oxidation of a carboxylate to form a carboxyl radical, which rapidly loses carbon dioxide (CO₂) to generate an alkyl or aryl radical. In the case of α-fluorinated carboxylic acids, this process yields α-fluorinated radicals. These species are highly valuable in the synthesis of complex fluorinated molecules. sioc-journal.cn

Recent advancements have utilized photoredox catalysis to facilitate these reactions under mild conditions. nih.gov For instance, visible-light-induced decarboxylative reactions of α-fluorinated carboxylic acids have been developed to synthesize monofluoromethylated and aryldifluoromethylated compounds. researchgate.net This method is noted for its operational simplicity and broad substrate scope. researchgate.net The process is initiated by a photocatalyst that, in an excited state, can oxidize the carboxylate, leading to the formation of the key radical intermediate.

Silver-catalyzed decarboxylative fluorinations of carboxylic acids have also been developed, converting aliphatic carboxylic acids into their corresponding alkyl fluorides. nih.gov While this specific reaction introduces a fluorine atom, related decarboxylative cross-coupling reactions utilize fluorinated carboxylic acids as the starting material to introduce a fluoroalkyl group onto another molecule. The decarboxylation of fluoroalkyl carboxylic acid derivatives is an effective pathway to obtain fluoroalkyl radicals, which can then undergo addition reactions with olefins, isonitriles, and aromatic rings. sioc-journal.cn

Key Features of Radical Decarboxylative Reactions with Fluorinated Substrates:

Radical Generation: The decarboxylation of fluoroalkyl carboxylic acids provides an efficient route to fluoroalkyl radicals. sioc-journal.cn

Mild Conditions: Photoredox and other modern catalytic systems allow these reactions to proceed under gentle conditions, enhancing functional group tolerance. nih.govnih.gov

Synthetic Utility: The generated radicals are versatile intermediates for constructing a variety of fluorine-containing molecules, including complex cyclic systems. sioc-journal.cn

Synthesis and Evaluation of Fluorinated Phenylacetic Acid Derivatives for Biological Activity Research

The synthesis of derivatives of (S)-2-Fluoro-2-phenylacetic acid and other fluorinated phenylacetic acids is a significant area of research, primarily driven by the search for new therapeutic agents. The inclusion of fluorine is a well-established strategy in drug design to modulate a molecule's biological properties. nih.gov

Research has been conducted on the synthesis of derivatives of α-fluorophenylacetic acid to explore their potential biological activities. nih.gov A notable example is the synthesis and evaluation of fluorine-substituted phenyl acetate (B1210297) derivatives as potential ultra-short-acting sedative and hypnotic agents. nih.gov In that study, various derivatives were synthesized, and their biological effects were tested in animal models. The introduction of fluorine-containing groups was a key part of the molecular design strategy aimed at optimizing the pharmacological profile of the compounds. nih.gov

The general workflow for this type of research involves several key stages, as detailed in the table below.

| Stage | Description | Example from Research |

| Design & Synthesis | Rational design of target molecules based on a known pharmacophore or biological target. Chemical synthesis of the designed derivatives. | Fluorine-containing phenyl acetate derivatives were synthesized to create soft drugs designed for rapid metabolism. nih.gov |

| In Vitro Evaluation | Testing the synthesized compounds against a specific biological target, such as a receptor or enzyme, to determine potency and efficacy. | A study on phenoxyacetic acid derivatives identified a potent agonist for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes, with an EC₅₀ value of 62.3 nM. nih.gov |

| In Vivo Evaluation | Testing promising compounds from in vitro studies in animal models to assess their effects in a living organism, including efficacy and pharmacokinetics. | The FFA1 agonist was shown to improve oral glucose tolerance in mice and reduce glucose levels in a diabetic mouse model without causing hypoglycemia. nih.gov |

The synthesis of these derivatives often involves standard organic chemistry transformations, such as esterification or amidation of the carboxylic acid group of the fluorinated phenylacetic acid precursor. The resulting library of compounds is then subjected to rigorous biological screening to identify lead candidates for further development. nih.gov The nitrile functional group, for instance, is a versatile synthon that can be incorporated and later converted into other functionalities like amides or tetrazoles, highlighting its utility in creating diverse molecular structures for biological evaluation. acs.org

Theoretical and Computational Studies of S 2 Fluoro 2 Phenylacetic Acid and Analogues

Molecular Modeling and Dynamics Simulations (MM/MD)

Molecular modeling and molecular dynamics (MD) simulations are computational techniques that apply classical mechanics to model the behavior of molecules over time. These methods are particularly useful for studying large biological systems, such as enzyme-substrate complexes, and for analyzing the conformational landscape of flexible molecules.

Molecular dynamics simulations are instrumental in understanding how an enzyme's active site accommodates a substrate and determines stereoselectivity. By simulating the dynamic interactions between the substrate and the enzyme, researchers can identify key amino acid residues that are crucial for binding and catalysis.

In studies of enzymes that process chiral molecules, MD simulations can reveal the subtle differences in how enantiomers, such as (R)- and (S)-isomers, fit into the active site. For instance, simulations of esterase QeH with the chiral herbicide quizalofop-ethyl (B1680411) showed that the (R)-enantiomer was positioned closer to the catalytic triad (B1167595) (Ser78-Lys81-Tyr189) due to favorable cation-π and anion-π interactions with residues Glu328 and Arg384. mdpi.com This closer proximity facilitates a more efficient catalytic reaction for one enantiomer over the other. mdpi.com

The use of multiple short MD simulations can enhance conformational sampling and accurately predict stereoselective variants from a large pool of potential enzyme mutants. This approach has been successfully used to guide the directed evolution of enzymes, leading to catalysts with significantly improved stereoselectivity. rug.nlresearchgate.net Computational alanine (B10760859) scanning, a method often used in conjunction with MD, can further pinpoint the energetic contribution of individual residues to substrate binding, clarifying their role in enantioselective recognition. mdpi.com

Table 1: Key Residue Interactions in Enzyme Pockets Influencing Stereoselectivity

| Enzyme/System | Key Residues | Type of Interaction | Role in Stereoselectivity |

|---|---|---|---|

| Fluoroacetate (B1212596) Dehalogenase (FAcD) | Arg111, Arg114, His155, Trp156, Tyr219 | Electrostatic, Hydrogen Bonding | Substrate binding and orientation, stabilization of the transition state. rsc.org |

| Esterase QeH | Glu328, Arg384 | Cation-π, Anion-π | Preferential binding and positioning of the (R)-enantiomer closer to the catalytic site. mdpi.com |

This table is interactive. Click on the headers to sort the data.

The biological activity and reactivity of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis of fluorinated aromatic compounds like (S)-2-fluoro-2-phenylacetic acid reveals how their structures adapt to different environments, such as various solvents.

The dielectric constant of the solvent can influence the fine details of the molecular conformation. In 2'-fluoroacetophenone, for example, the magnitude of through-space NMR spin-spin coupling constants, which are sensitive to the distance between atoms, correlates linearly with the solvent's dielectric constant, indicating subtle solvent-induced conformational adjustments. nih.gov These computational findings are often validated by experimental data, such as X-ray crystallography, which provides a static picture of the preferred conformation in the solid state. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations